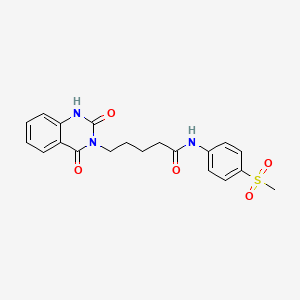
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
作用机制
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation, thereby inhibiting the activation of NF-κB (9). NF-κB regulates the expression of several genes involved in inflammation, immune response, and cell survival, making it a critical pathway for the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and modulation of immune response and inflammation. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
实验室实验的优点和局限性
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, well-established synthesis method, and extensive characterization. However, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has some limitations, including its low solubility in water and potential off-target effects at high concentrations. Therefore, careful optimization of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide concentration and experimental conditions is necessary to ensure its specificity and efficacy.
未来方向
For 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide research include the development of more potent and selective inhibitors, identification of biomarkers, and investigation of its combination therapy with other agents.
合成方法
The synthesis of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide involves a series of chemical reactions starting from commercially available 2-amino-4,6-dichloroquinazoline. The detailed synthesis method has been described in several research articles (1,2). In brief, the synthesis involves the reaction of 2-amino-4,6-dichloroquinazoline with 4-methylsulfonylbenzoyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-bromovaleryl chloride to obtain the final product, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide.
科学研究应用
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Several studies have demonstrated the efficacy of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide in inhibiting NF-κB activity, which is a critical pathway involved in the pathogenesis of these diseases (3,4). 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
属性
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-29(27,28)15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFVZXPNSHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

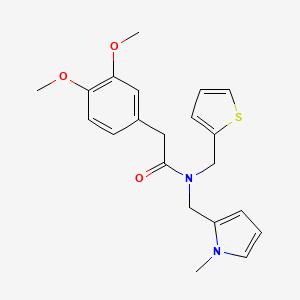
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
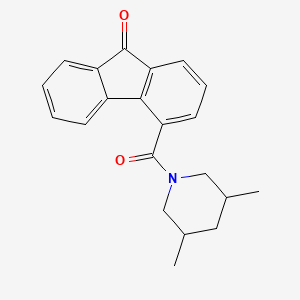
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)
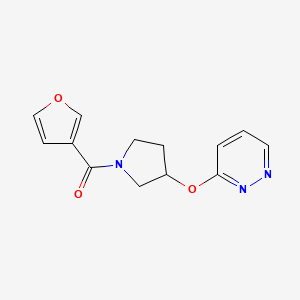
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
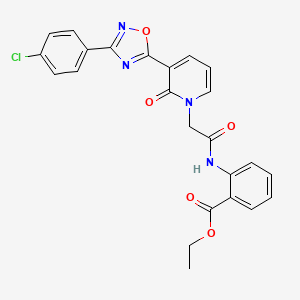
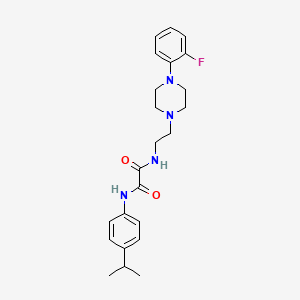
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)